4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid
Description
4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid is a synthetic amino acid derivative characterized by a branched aliphatic chain, a phenylmethoxycarbonyl (Cbz) protecting group, and a carboxamide linkage. Its structure includes:
- Core amino acid backbone: Derived from leucine or isoleucine, with methyl substituents at positions 3 and 2.
- Cbz group: Provides stability and modulates pharmacokinetic properties.
This compound and its analogs have been investigated for antiviral activity, particularly against SARS-CoV-2 main protease (Mpro), due to their structural similarity to known inhibitors like K36 and UNII-O9H5KY11SV .
Properties
IUPAC Name |
4-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-5-14(4)17(18(23)21-16(19(24)25)11-13(2)3)22-20(26)27-12-15-9-7-6-8-10-15/h6-10,13-14,16-17H,5,11-12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRAGXJNZJMFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318674 | |
| Record name | Z-Ile-Leu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38972-95-1 | |
| Record name | NSC333751 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Z-Ile-Leu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by multiple functional groups, including amine, carboxylic acid, and carbonyl functionalities. Its molecular formula is C₁₃H₁₈N₂O₄, which contributes to its diverse biological activities.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antibacterial Activity : Studies have shown that derivatives of this compound possess antibacterial properties against multidrug-resistant strains. For instance, compounds synthesized from similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Antiviral and Antidiabetic Effects : Some derivatives have also shown promise in antiviral and antidiabetic applications, highlighting the versatility of this compound class in therapeutic settings .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Intermediates : Initial intermediates are synthesized using substituted aniline through various reactions.
- Knoevenagel Condensation : This step is crucial for constructing the final product by combining the intermediates with specific acylating agents .
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
- Antibacterial Evaluation : In vitro studies assessed the antibacterial activity against clinical isolates of S. aureus and E. coli. The results indicated that certain derivatives exhibited potent activity with MIC values as low as 2 µg/mL .
- Cytotoxicity Testing : Cytotoxicity assays were performed to evaluate the safety profile of these compounds, ensuring that therapeutic doses do not induce significant toxicity in human cells .
Comparative Analysis
The following table summarizes the biological activities and properties of selected compounds related to this compound:
| Compound Name | Molecular Formula | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | C₁₃H₁₈N₂O₄ | Antibacterial | 2–4 |
| 3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid | C₁₃H₁₈N₂O₄ | Antibacterial | 2 |
| Rhodanine derivatives | Varies | Antiviral, Antidiabetic | Varies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Functional Group Variations :
- The target compound lacks sulfonamide or sulfonic acid groups present in analogs like 3e and K36 , which may reduce hydrophilicity but improve membrane permeability .
- The benzyl ester derivative (from ) introduces an ester group, enhancing lipophilicity for cellular uptake .
Synthetic Efficiency :
- Compounds like 9d achieve near-quantitative yields (>99%), suggesting optimized synthetic routes compared to the target compound (yield data unavailable) .
Biological Activity: The target compound and its K36 analog demonstrate SARS-CoV-2 Mpro inhibition via Cbz-mediated interactions with the protease active site . In contrast, sulfonamide-containing analogs (e.g., 3e) exhibit antitrypanosomal activity, highlighting the role of substituents in target specificity .
Spectroscopic and Physicochemical Properties
Infrared (FTIR) Data Comparison:
Pharmacological and Biochemical Insights
Protease Inhibition :
- The Cbz group in the target compound mimics natural peptide substrates, enabling competitive binding to SARS-CoV-2 Mpro (Kd = 115–141 nM for analogs) .
- Modifications like the addition of a sulfonic acid group (as in K36) enhance binding affinity but may reduce oral bioavailability .
Caspase Inhibition: Derivatives such as benzyl 2-[[2-[[4-methyl-2-(Cbz-amino)pentanoyl]amino]acetyl]amino]acetate () are precursors to caspase inhibitors, leveraging the carboxamide for enzyme interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
